Adelmidrol

Vue d'ensemble

Description

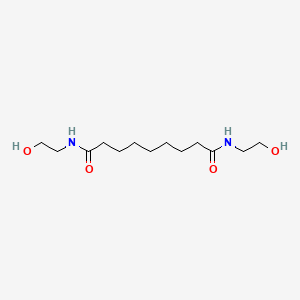

Adelmidrol est un dérivé diéthanolamide semi-synthétique de l'acide azélaïque. Il est classé comme un amide et possède une structure chimique symétrique. This compound est similaire au palmitoylethanolamide, la molécule parente de la classe des médicaments ALIAmide. Il est connu pour ses propriétés anti-inflammatoires et analgésiques, qui agissent en réduisant l'activation des mastocytes .

Méthodes De Préparation

Adelmidrol est synthétisé par réaction de l'acide azélaïque avec la diéthanolamine. La réaction implique généralement le chauffage de l'acide azélaïque avec la diéthanolamine dans des conditions contrôlées pour former le dérivé diéthanolamide. Les conditions de réaction comprennent le maintien d'une température et d'un pH spécifiques pour assurer la formation du produit souhaité. Les méthodes de production industrielle impliquent la mise à l'échelle de cette réaction en utilisant de grands réacteurs et l'optimisation des conditions de réaction pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Adelmidrol subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Il peut être réduit pour former des dérivés réduits.

Substitution : this compound peut subir des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des amides et de leurs dérivés dans diverses réactions chimiques.

Biologie : this compound est étudié pour ses effets sur les processus cellulaires, en particulier son rôle dans la réduction de l'inflammation et la modulation des réponses immunitaires.

Médecine : Il est largement utilisé en médecine vétérinaire pour traiter l'inflammation cutanée et a montré des promesses dans le traitement de l'inflammation chronique des gencives chez les chiens. .

Industrie : This compound est utilisé dans la formulation de gels et de crèmes topiques pour ses propriétés anti-inflammatoires.

Mécanisme d'action

This compound exerce ses effets en modulant l'activité des mastocytes, qui jouent un rôle crucial dans les réponses inflammatoires. Il réduit l'activation et la dégranulation des mastocytes, diminuant ainsi la libération de médiateurs inflammatoires. This compound influence également diverses voies moléculaires, y compris la voie du facteur nucléaire-κB, qui est impliquée dans la régulation des réponses immunitaires et de l'inflammation .

Applications De Recherche Scientifique

Adelmidrol is a palmitoylethanolamide (PEA) analog with anti-inflammatory properties, showing promise in treating various inflammatory conditions . It is characterized by its amphipathic nature, which enhances its solubility compared to PEA .

Scientific Research Applications

Anti-Inflammatory Effects: this compound has demonstrated anti-inflammatory effects in models of chronic inflammation . In rats with λ-carrageenin-induced granuloma formation, local administration of this compound significantly decreased granuloma weight and neo-angiogenesis in a concentration-dependent manner . The anti-inflammatory action is attributed to the modulation of mast cell degranulation and the inhibition of pro-inflammatory and pro-angiogenic enzymes such as iNOS, chymase, and metalloproteinase MMP-9, as well as mediators like nitric oxide and TNF-α .

Pulmonary Fibrosis: Research suggests this compound as a potential therapeutic approach for pulmonary fibrosis . In mice with bleomycin-induced pulmonary fibrosis, this compound (10 mg/Kg) exerted anti-inflammatory effects, modulated the production of IL6, TNF-α, and IL-1β, and reduced oxidative stress . It also influenced the STAT3 and NF-kB pathways, reduced mortality rates, and improved histopathological scores . this compound also reduced mast cell degranulation and lung fibrotic changes .

Urological Applications: In cyclophosphamide (CYP)-induced rodent models of interstitial cystitis/bladder pain syndrome (IC/PBS), intravesical treatment with a formulation of 2% this compound and 0.1% sodium hyaluronate ameliorated CYP-induced bladder inflammation and pain . This treatment inhibited the nuclear factor-κB pathway and inflammatory mediator levels and reduced mechanical allodynia and nerve growth factor levels .

Dermatological Applications: Topical application of this compound has shown positive results in treating skin inflammation . A 4-week topical treatment with a 2% this compound emulsion in children with mild atopic dermatitis led to complete resolution in 80% of cases . In dogs, topical treatment with this compound reduced skin wheal response after intradermal antigen challenge . this compound also promoted the healing of experimental wounds in dogs by increasing the intracytoplasmatic granular content of dermal mast cells, suggesting it can down-modulate skin mast cell degranulation .

Gingival Inflammation: this compound has shown anti-inflammatory effects in treating chronic gingiva inflammation in dogs . A gel containing this compound significantly reduced gingival inflammation in dogs after 30 and 45 days of treatment .

Mécanisme D'action

Adelmidrol exerts its effects by modulating the activity of mast cells, which play a crucial role in inflammatory responses. It reduces mast cell activation and degranulation, thereby decreasing the release of inflammatory mediators. This compound also influences various molecular pathways, including the nuclear factor-κB pathway, which is involved in the regulation of immune responses and inflammation .

Comparaison Avec Des Composés Similaires

Adelmidrol est similaire à d'autres composés de la classe des ALIAmides, comme le palmitoylethanolamide. Il possède des propriétés uniques qui le distinguent :

Activité Biologique

Adelmidrol, a synthetic analogue of palmitoylethanolamide (PEA), exhibits significant anti-inflammatory and antioxidant properties. This compound has garnered attention for its potential therapeutic applications in various inflammatory conditions, particularly in the fields of urology, oncology, and dermatology. Below is a comprehensive overview of the biological activity of this compound, supported by data tables and research findings from diverse sources.

This compound operates primarily through the modulation of inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, which are critical mediators in inflammatory responses. Additionally, it influences the expression of proteins involved in lipid metabolism, contributing to its effects on inflammation and pain modulation.

Key Research Findings

- Cytokine Modulation : A study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in lung tissue samples from mice subjected to an inflammatory stimulus. The results indicated a marked decrease in IL-6, TNF-α, and IL-1β levels following treatment with this compound, compared to control groups .

- Pain Management in Cancer Therapy : A retrospective study involving patients undergoing intravesical chemotherapy for non-muscle invasive bladder cancer showed that the combination of this compound and hyaluronic acid effectively managed pain and discomfort associated with treatment. Patients reported significant reductions in pain intensity and urinary urgency over time .

- Topical Application Effects : In a canine model, topical application of this compound resulted in a significant reduction in antigen-induced skin wheal formation, demonstrating its potential as an anti-allergic agent. The study reported a reduction of wheal areas by approximately 37% after six days of treatment .

Table 1: Summary of Key Studies on this compound

Case Study 1: Pain Management in Bladder Cancer Patients

In a cohort study involving 31 patients treated with intravesical chemotherapy, the addition of this compound significantly improved quality of life metrics related to urinary symptoms. Pain intensity was assessed using a visual analogue scale (VAS), showing a marked improvement from baseline scores over the treatment period.

Case Study 2: Topical Treatment for Allergic Reactions

A study conducted on Beagle dogs demonstrated that topical application of this compound effectively inhibited skin reactions induced by allergens. The treatment not only reduced wheal formation but also decreased mast cell hyperplasia, indicating its potential as a therapeutic agent for allergic conditions.

Propriétés

IUPAC Name |

N,N'-bis(2-hydroxyethyl)nonanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c16-10-8-14-12(18)6-4-2-1-3-5-7-13(19)15-9-11-17/h16-17H,1-11H2,(H,14,18)(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHZPHDAJQIETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)NCCO)CCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168302 | |

| Record name | Adelmidrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675-66-7 | |

| Record name | Adelmidrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1675-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adelmidrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adelmidrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1675-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adelmidrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADELMIDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BUC3685QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.